2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
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Description
2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H9Cl3N2OS and its molecular weight is 371.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(3-Chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (CAS No. 5480-18-2) is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and antitumor activities, along with relevant case studies and research findings.
- Molecular Formula : C15H9Cl3N2OS
- Molecular Weight : 371.7 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 95% .
Biological Activity Overview
Oxadiazole derivatives are recognized for their broad spectrum of biological activities, including:
- Antimicrobial
- Antitumor
- Anti-inflammatory effects
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives against various pathogens, including resistant strains of bacteria.
-
Inhibition of Staphylococcus aureus :
- A study demonstrated that several oxadiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. At four times the MIC, these compounds effectively killed bacterial cells within 24 hours .
- The compounds also inhibited biofilm formation in a dose-dependent manner, with concentrations required to prevent biofilm formation ranging from 8 to 32 μg/ml .
- Activity Against Mycobacterium tuberculosis :
Antitumor Activity
The antitumor effects of oxadiazole derivatives have been investigated in various cancer models.
- Cell Line Studies :
Case Studies
The biological activity of oxadiazoles is attributed to their ability to interact with microbial cell components. The presence of the -N=C-O- linkage in the oxadiazole structure is believed to facilitate interactions with nucleophilic centers in microbial cells, leading to disruption of cellular functions .
Properties
CAS No. |
5480-18-2 |
---|---|
Molecular Formula |
C15H9Cl3N2OS |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9Cl3N2OS/c16-10-3-1-2-9(6-10)8-22-15-20-19-14(21-15)12-5-4-11(17)7-13(12)18/h1-7H,8H2 |
InChI Key |
XNGXGYLVLVGIGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.